![molecular formula C17H18N6O3 B2620894 8-(4-Ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921859-41-8](/img/structure/B2620894.png)
8-(4-Ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazoles are a type of nitrogen-containing heterocyclic compounds. They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Several methods are commonly used to synthesise 3-sulphanyl-1,2,4-triazoles, including reactions involving the reaction of isothiocyanates with hydrazides .
Molecular Structure Analysis
Structurally, there are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . The triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups .
Chemical Reactions Analysis
Triazoles can be used as efficient and selective reagents for various chemical reactions . For example, 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used as an efficient and selective reagent for the oxidation of thiols to disulfides .
Aplicaciones Científicas De Investigación
Triazole Derivatives in Scientific Research
Triazole derivatives, including 1,2,3-triazoles and 1,2,4-triazoles, have garnered significant interest due to their wide range of biological activities and potential therapeutic applications. These heterocyclic compounds have been explored for their antimicrobial, antitumoral, anti-inflammatory, and antiviral properties, among others. The research into triazole derivatives highlights their importance in the development of new drugs and therapeutic agents.
Novel Triazole Derivatives
A review of patents on triazole derivatives from 2008 to 2011 emphasized the development of new chemical entities with diverse biological activities. The interest in triazoles is driven by their structural versatility and significant therapeutic potential. The preparation of novel triazole derivatives aims to address challenges such as antibiotic resistance and the treatment of neglected diseases (Ferreira et al., 2013).
Physico-Chemical Properties and Applications
The physico-chemical properties of 1,2,4-triazole derivatives have been extensively studied, revealing their utility in various fields beyond medicine, including engineering, metallurgy, and agriculture. These derivatives are used in optical materials, as coloring agents, antioxidants, and corrosion inhibitors, highlighting their versatility and industrial significance (Parchenko, 2019).
Eco-friendly Synthesis Approaches
Recent advancements have focused on developing eco-friendly synthesis methods for triazoles, utilizing microwave irradiation and employing easily recoverable catalysts. These methods offer advantages such as shorter reaction times, higher yields, and minimal environmental impact, which are crucial for sustainable chemistry and industrial applications (de Souza et al., 2019).
Biological and Pharmacological Activities
Triazole-containing compounds have been identified as potential pharmacological agents with a broad spectrum of activities. Reviews and studies have highlighted their significance in treating various conditions, including infections, inflammation, and cancer, demonstrating the potential of triazole derivatives in drug discovery and therapeutic applications (Kumar et al., 2021; Xu et al., 2019).
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for “8-(4-Ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione” is not available, it’s important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .
Propiedades
IUPAC Name |
8-(4-ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-5-26-11-8-6-10(7-9-11)13-18-19-16-20(2)12-14(23(13)16)21(3)17(25)22(4)15(12)24/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWIPMWSBUSXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C)C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41752647 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2620811.png)
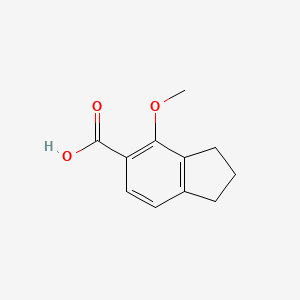
![3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
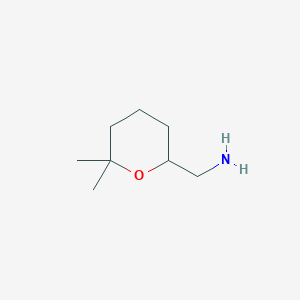
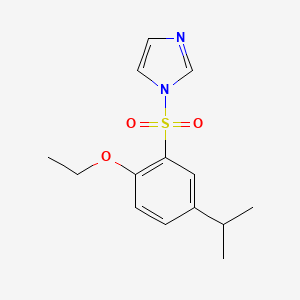

![2-(4-Bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2620826.png)

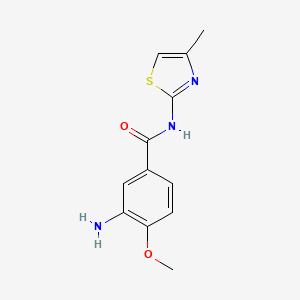
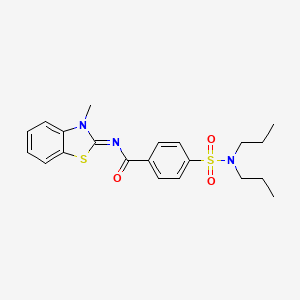
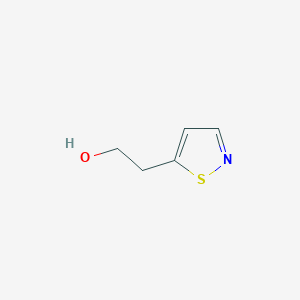
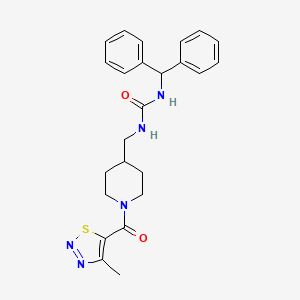
![(5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2620833.png)